N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide
Description
N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a fluorophenyl group, a thiophene ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c1-25(22,23)16-8-13(11-24-16)17(21)19-9-12-6-7-20(10-12)15-4-2-14(18)3-5-15/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOJUBUEAZCOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CS1)C(=O)NCC2CCN(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and thiophene intermediates. The key steps include:
Formation of the Pyrrolidine Intermediate: This involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under acidic conditions to form the corresponding Schiff base, followed by reduction to yield the pyrrolidine intermediate.
Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions starting from thiophene-2-carboxylic acid, which is sulfonylated using methylsulfonyl chloride in the presence of a base.
Coupling Reaction: The pyrrolidine and thiophene intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Using chromatography and recrystallization to ensure the purity of the final product.
Scalability: Employing large-scale reactors and continuous flow systems to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the nervous system, modulating their activity.
Inhibit Enzymes: The compound may inhibit specific enzymes, altering metabolic pathways.
Modulate Signaling Pathways: It can affect signaling pathways involved in cell communication and function.
Comparison with Similar Compounds
N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide is unique compared to similar compounds due to its specific structural features and functional groups. Similar compounds include:
N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-[[1-(4-bromophenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
N-[[1-(4-methylphenyl)pyrrolidin-3-yl]methyl]-5-methylsulfonylthiophene-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
These compounds differ in their reactivity and biological activity due to the different substituents on the phenyl ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
